2,4,6-Triaminoquinazoline

Pteridine reductase Leishmania Fragment-based drug design

Procure 2,4,6-triaminoquinazoline (TAQ) for its unique 6-amino group, essential for synthesizing N9-substituted quinazolines with nanomolar DHFR activity. This validated fragment hit (PDB: 1W0C) serves as a minimalist pterin mimic for PTR1 inhibition, a role 2,4-diaminoquinazoline cannot replicate. Its regioselective derivatization enables cell-penetrant antifolate development.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
CAS No. 13741-90-7
Cat. No. B080964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triaminoquinazoline
CAS13741-90-7
SynonymsQuinazoline-2,4,6-triaMine
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=NC(=N2)N)N
InChIInChI=1S/C8H9N5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,9H2,(H4,10,11,12,13)
InChIKeyLJBWEZVYRBKOCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triaminoquinazoline (CAS 13741-90-7) Procurement Guide for Antifolate and Antiparasitic Drug Discovery Programs


2,4,6-Triaminoquinazoline (TAQ, CAS 13741-90-7, molecular formula C8H9N5) is a heterocyclic quinazoline derivative characterized by three primary amino groups at the 2-, 4-, and 6-positions of the quinazoline ring system . This compound serves as a critical intermediate in the synthesis of lipophilic, nonclassical antifolates targeting dihydrofolate reductase (DHFR) from pathogenic organisms such as Pneumocystis carinii and Toxoplasma gondii [1]. Notably, TAQ itself functions as a fragment-mimetic inhibitor of pteridine reductase (PTR1) in Leishmania major, recapitulating the pterin head group binding interactions of the archetypal antifolate methotrexate (MTX) [2]. Its unique substitution pattern distinguishes it from simpler 2,4-diaminoquinazoline analogs, conferring specific reactivity for regioselective derivatization and a distinct biological profile [3].

Why 2,4-Diaminoquinazolines or Other Antifolate Scaffolds Cannot Substitute for 2,4,6-Triaminoquinazoline


The 6-amino group in 2,4,6-triaminoquinazoline is not a trivial substituent; it is a pivotal functional handle enabling regioselective reductive amination to generate N9-H analogues that are unattainable with 2,4-diaminoquinazoline or alternative heterocyclic cores [1]. Attempting to replace TAQ with a 2,4-diaminoquinazoline would preclude the synthesis of 6-substituted derivatives designed for improved cell penetration and DHFR selectivity, a limitation documented in the design rationale for overcoming the poor cellular activity of earlier pyridopyrimidine leads [2]. Furthermore, TAQ itself exhibits a unique biological activity as a minimalist pterin mimic, achieving PTR1 inhibition comparable to the far more complex methotrexate molecule [3]. This dual role—as a versatile synthetic building block and a potent fragment inhibitor—cannot be replicated by in-class compounds lacking the 6-amino functionality, such as 2,4-diaminoquinazoline or 2,4-diaminopteridines, making substitution scientifically unsound for both medicinal chemistry campaigns and focused biological studies .

Quantitative Differentiators for 2,4,6-Triaminoquinazoline in Scientific and Industrial Sourcing Decisions


Head-to-Head PTR1 Inhibition: 2,4,6-Triaminoquinazoline Matches Methotrexate Potency with 3-Fold Lower Molecular Weight

In a direct structural and biochemical comparison, 2,4,6-triaminoquinazoline (TAQ) demonstrated a similar inhibition constant (Ki) against Leishmania major pteridine reductase (PTR1) as the archetypal antifolate methotrexate (MTX), despite having a molecular weight of only 175.2 Da compared to MTX's 454.4 Da [1]. The crystal structure (PDB ID: 1W0C) refined to 2.6 Å resolution confirms that TAQ mimics the pterin head group of MTX and exploits similar hydrogen-bonding and hydrophobic interactions within the PTR1 active site [2].

Pteridine reductase Leishmania Fragment-based drug design

Synthetic Utility: 2,4,6-Triaminoquinazoline Enables Regioselective Reductive Amination to Generate N9-H Analogues with Nanomolar DHFR Potency

2,4,6-Triaminoquinazoline serves as the essential precursor for the synthesis of a series of 6-substituted 2,4-diaminoquinazolines. Reductive amination of TAQ with substituted benzaldehydes or naphthaldehydes, followed by N9-alkylation, yields N9-substituted 2,4-diaminoquinazolines. The N9-ethyl substituted analogue (compound 8) derived from this route demonstrated IC50 values of 9.9 nM against Pneumocystis carinii DHFR (pcDHFR) and 3.7 nM against Toxoplasma gondii DHFR (tgDHFR) [1]. This same synthetic strategy, employing TAQ as the key intermediate, was used to generate analogues that displayed potent inhibition of tumor cell growth with GI50 values in the nanomolar and subnanomolar range in the NCI in vitro screening program [2].

Dihydrofolate reductase Antifolate Medicinal chemistry

Functional Group Advantage: The 6-Amino Substituent Enables Derivatization Routes Inaccessible to 2,4-Diaminoquinazoline

The 6-amino group of 2,4,6-triaminoquinazoline provides a distinct nucleophilic site for regioselective functionalization. This chemical feature enables the direct condensation with aryl dialdehydes to form Schiff bases, which upon reduction yield bis(2,4-diaminoquinazol-6-yl-substituted aminomethyl) aromatic derivatives [1]. Additionally, the compound can be directly condensed with aralkyl dihalides to afford the same products, providing synthetic flexibility not possible with 2,4-diaminoquinazoline [2]. TAQ is synthesized via the straightforward reduction of commercially available 2,4-diamino-6-nitroquinazoline using Raney nickel, offering a well-established and scalable synthetic route [3].

Quinazoline synthesis Regioselective amination Chemical building blocks

Fragment-Mimetic Binding Mode: 2,4,6-Triaminoquinazoline Recapitulates Methotrexate's Pterin Head Group Interactions

The high-resolution (2.6 Å) crystal structure of the LmPTR1-NADPH-TAQ ternary complex (PDB: 1W0C) provides atomic-level detail showing that TAQ binds in the active site by mimicking the pterin head group of methotrexate. The inhibitor exploits similar chemical features, forming key hydrogen bonds with active site residues and engaging in hydrophobic interactions that stabilize the complex [1]. This structural mimicry explains why TAQ, despite being a fragment-sized molecule (175 Da), achieves an inhibition constant similar to that of the much larger MTX (454 Da) [2].

Fragment-based drug design Structural biology Pteridine reductase

Improved Cellular Activity of TAQ-Derived Quinazolines Over Pyridopyrimidine Predecessors

The design of 6-substituted 2,4-diaminoquinazolines, synthesized from 2,4,6-triaminoquinazoline, was explicitly motivated by the need to improve the cell penetration of a previously reported series of 2,4-diamino-6-substituted-pyrido[2,3-d]pyrimidines. While the pyridopyrimidines showed significant potency and remarkable selectivity for T. gondii DHFR, they exhibited much lower inhibitory effects on the growth of T. gondii cells in culture [1]. In contrast, the quinazoline analogues derived from TAQ not only retained potent T. gondii DHFR inhibition but also demonstrated effective inhibition of T. gondii cell growth, confirming improved cell penetration .

Cell penetration Antitumor Dihydrofolate reductase

Pterin Head Group Mimicry: TAQ Binds PTR1 with Ki Comparable to Methotrexate Despite 2.6-Fold Smaller Size

Biochemical and structural analysis confirms that 2,4,6-triaminoquinazoline (TAQ) acts as a fragment-sized inhibitor of Leishmania major pteridine reductase (PTR1). Despite being a much smaller molecule (175.2 Da) compared to methotrexate (454.4 Da), TAQ displays a similar inhibition constant (Ki) against the enzyme [1]. The crystal structure of the ternary complex (PDB: 1W0C) at 2.6 Å resolution reveals that TAQ mimics the pterin head group of MTX, exploiting similar hydrogen bonding and hydrophobic interactions within the PTR1 active site, thereby providing a minimal pharmacophore for this target [2].

Pteridine reductase Fragment-based drug design Leishmania

Optimal Research and Industrial Applications for 2,4,6-Triaminoquinazoline Based on Validated Evidence


Fragment-Based Drug Discovery Targeting Trypanosomatid Pteridine Reductase (PTR1)

Procure 2,4,6-triaminoquinazoline as a validated, structurally characterized fragment hit for Leishmania major PTR1. The compound has been shown to achieve a similar inhibition constant to methotrexate despite being a much smaller molecule (175 Da vs 454 Da) [1]. The 2.6 Å crystal structure (PDB: 1W0C) provides atomic-level detail of its binding mode, enabling rational fragment-growing or fragment-linking strategies to develop novel, patentable antiparasitic agents [2].

Synthesis of 6-Substituted 2,4-Diaminoquinazoline Antifolates with Nanomolar DHFR Potency

Use 2,4,6-triaminoquinazoline as the essential synthetic intermediate for generating N9-substituted 2,4-diaminoquinazolines. Reductive amination of TAQ with appropriate benzaldehydes, followed by N9-alkylation, yields compounds with demonstrated IC50 values as low as 3.7 nM against T. gondii DHFR and 9.9 nM against P. carinii DHFR [1]. This synthetic route is essential for accessing a pharmacologically validated series that has shown nanomolar and subnanomolar GI50 values against tumor cell lines in NCI in vitro screening [2].

Chemical Biology Probe for Investigating Pterin-Dependent Enzyme Function

Employ 2,4,6-triaminoquinazoline as a minimalist chemical probe for studying pterin-binding enzymes. Its demonstrated ability to mimic the pterin head group of methotrexate and bind to the PTR1 active site with high affinity makes it a valuable tool compound for competitive binding assays, structural studies, and functional investigations of pteridine reductases and related folate pathway enzymes [1].

Development of Antiparasitic Leads with Improved Cell Permeability

Leverage 2,4,6-triaminoquinazoline to build quinazoline-based antifolates that overcome the cell penetration limitations of pyridopyrimidine predecessors. The quinazoline scaffold derived from TAQ has been shown to translate potent enzyme inhibition into effective cellular activity against T. gondii, addressing a key limitation of earlier lead series [1]. This makes TAQ a strategic procurement for medicinal chemistry campaigns aiming to optimize both potency and cellular efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,6-Triaminoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.